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lithium;oxido(dioxo)niobium

electro-optic modulation Pockels effect stoichiometry engineering

Conventional SAW filter materials fail to achieve >10% fractional bandwidth essential for 5G NR and emerging 6G bands. Lithium niobate (LiNbO₃) substrates with electromechanical coupling K² = 12.9-16.2% directly overcome this limitation, enabling wideband acoustic filters unattainable with LiTaO₃ or quartz. • K² = 12.9-16.2% enables >10% fractional bandwidth for 5G/6G SAW filters-a 6× advantage over LiTaO₃ (K² = 2.14%) • Near-stoichiometric (NSLN) r₃₃ = 38.4 pm/V delivers 18% higher EO coefficient than congruent CLN, reducing Vπ in Mach-Zehnder modulators • MgO-doped LiNbO₃ (5 mol%) combines d₃₃ = 44.3 pm/V with 100× photorefractive damage resistance for watt-level SHG and OPO • Available as CLN/NSLN wafers, LNOI thin films, and periodically poled crystals with foundry-grade <0.1 dB/cm propagation loss

Molecular Formula LiNbO3
Molecular Weight 147.9 g/mol
Cat. No. B8113240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;oxido(dioxo)niobium
Molecular FormulaLiNbO3
Molecular Weight147.9 g/mol
Structural Identifiers
SMILES[Li+].[O-][Nb](=O)=O
InChIInChI=1S/Li.Nb.3O/q+1;;;;-1
InChIKeyGQYHUHYESMUTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiNbO₃ Procurement Guide


Lithium niobate (LiNbO₃) is a synthetic ferroelectric crystal belonging to the trigonal 3m point group, commercially available as congruent (CLN, Li/Nb ≈ 48.5/51.5) or near-stoichiometric (NSLN, Li/Nb ≈ 49.9/50.1) wafers and thin films on insulator (LNOI). Its defining features include high electro-optic coefficients (r₃₃ ≈ 32–38 pm/V), substantial nonlinear optical coefficients (d₃₃ ≈ 34–44 pm/V), strong piezoelectric coupling (K² up to 16.2% in SAW configurations), and broad transparency from 350 nm to 5.2 μm [1][2][3].

Stoichiometry choice
Congruent (CLN) vs. near-stoichiometric (NSLN) influences electro-optic and nonlinear coefficient profiles; select based on target Vπ or conversion efficiency.
Doping and orientation
MgO doping level and crystallographic cut tailor photorefractive resistance, SAW coupling, and optical transparency ranges for the intended application.
Integration form factor
Bulk wafers, thin-film LNOI, or heterogeneously bonded LNOI-Si₃N₄ platforms suit different fabrication workflows and loss budgets.

LiNbO₃ Substitution Limitations


LiNbO₃, LiTaO₃, quartz, and KTP are frequently cross-referenced in optical and RF engineering, yet their performance diverges sharply in quantitative terms. LiTaO₃ offers higher optical damage threshold and extended IR transparency but sacrifices approximately 35% lower nonlinear coefficient d₃₃ (21 vs. 34 pm/V) and 20% lower SAW coupling in certain cuts [1]. Quartz provides superior temperature stability but exhibits orders-of-magnitude lower electromechanical coupling (K² < 0.5% vs. LiNbO₃'s 12.9–16.2%) [2]. KTP delivers moderate nonlinearity but lacks LiNbO₃'s wafer-scale thin-film manufacturability for photonic integrated circuits. Direct substitution without compensating for these quantified deficits leads to bandwidth collapse, sensitivity loss, or fabrication incompatibility.

LiNbO₃ target
Electro-optic r₃₃, nonlinear d₃₃, and SAW coupling values selected for high-performance modulators and filters.
LiTaO₃ may shift
Nonlinear coefficient and SAW coupling can be substantially lower, potentially limiting bandwidth and conversion efficiency in direct replacement.
LiNbO₃ target
Electromechanical coupling K² > 10% enables wideband SAW filters in RF front-ends.
Quartz may shift
Coupling factor orders-of-magnitude lower prevents wideband operation; limited to narrowband temperature-stable designs.
LiNbO₃ target
Thin-film LNOI manufacturability supports wafer-scale photonic integrated circuits.
KTP may shift
Lacks wafer-scale thin-film integration compatibility; cannot directly replace LNOI in foundry photonic platforms.

LiNbO₃ Performance Evidence


Electro-Optic Coefficient: NSLN vs. CLN

Near-stoichiometric LiNbO₃ (NSLN, Li/Nb ≈ 49.9/50.1) delivers measurably higher electro-optic performance than conventional congruent LiNbO₃ (CLN, Li/Nb ≈ 48.5/51.5). Direct comparative measurement using Mach-Zehnder interferometry at 632.8 nm shows r₃₃ increases by at least 20% in stoichiometric material relative to congruent, while r₁₃ remains unchanged [1]. Independent vendor specifications confirm this trend: r₃₃ = 38.4 pm/V for NSLN versus 32.5 pm/V for CLN (an 18% increase), with concurrent d₃₃ enhancement from 34.1 to 44.3 pm/V (a 30% increase) [2].

Electro-optic r₃₃
Head-to-head
NSLN 38.4 pm/V vs. CLN 32.5 pm/V
Reported ~18% higher r₃₃ may support lower half-wave voltage in modulators.
r₁₃ shows no significant change; d₃₃ increases ~30% in NSLN.
electro-optic modulation Pockels effect stoichiometry engineering

SAW Coupling: LiNbO₃ vs. LiTaO₃

In leaky surface acoustic wave (LSAW) propagation, LiNbO₃ achieves substantially higher electromechanical coupling coefficients than LiTaO₃ at specific crystallographic cuts. Theoretical investigation of (90°, 90°, ψ)-cut substrates reveals K² = 12.9% at ψ = 36° on LiNbO₃, compared to K² = 2.14% at ψ = 31° on LiTaO₃ for second leaky waves [1]. For first leaky waves, LiNbO₃ reaches K² = 16.2% at multiple ψ angles (20°, 40°, 80°, 100°, 140°, 160°) with near-zero propagation loss [2]. This coupling advantage translates directly to wider filter bandwidth capability.

SAW coupling K²
Head-to-head
LiNbO₃ 12.9% vs. LiTaO₃ 2.14% (2nd leaky)
Reported higher coupling may enable wider filter bandwidth capability.
First leaky wave K² up to 16.2% at multiple cut angles.
surface acoustic wave SAW filter electromechanical coupling RF front-end

Nonlinear Coefficient for Frequency Conversion

LiNbO₃ exhibits a nonlinear optical coefficient d₃₃ approximately 1.6× higher than LiTaO₃ and 1.7× higher than KTP, making it the preferred bulk substrate for quasi-phase-matched frequency conversion. Congruent LiNbO₃ d₃₃ = 34.1 pm/V at 1064 nm, while LiTaO₃ d₃₃ = 21.0 pm/V [1][2]. Absolute d₃₃ measurements using wedge SHG methods report LiNbO₃ |d₃₃| = 28.5 ± 0.2 pm/V versus KTP |d₃₃| = 17.0 ± 0.2 pm/V [3]. Near-stoichiometric LiNbO₃ further increases d₃₃ to 44.3 pm/V, representing a 111% advantage over LiTaO₃ [1].

Nonlinear d₃₃
Reported
34.1–44.3 pm/V (CLN–NSLN)
Reported d₃₃ range supports SHG/OPO conversion efficiency evaluation.
+62% over LiTaO₃ (CLN); +111% over LiTaO₃ (NSLN).
second harmonic generation nonlinear optics frequency conversion periodic poling

Temperature-Stable SAW via Heterogeneous Integration

Bulk LiNbO₃ exhibits a large negative temperature coefficient of frequency (TCF) due to its high coupling factor, which limits standalone temperature-stable operation. Heterogeneous integration of thin-film LiNbO₃ on positive-TCF substrates enables TCF engineering without sacrificing bandwidth. Simulation results for LiNbO₃/ABC-G hetero acoustic layer (HAL) SAW resonators demonstrate TCF = −61 ppm/°C at resonance and −62 ppm/°C at anti-resonance, with impedance ratio (Z-ratio) = 76.2 dB [1]. In comparison, LiTaO₃/Quartz HAL resonators achieve lower TCF but suffer from narrow bandwidth—a trade-off LiNbO₃-based HAL structures mitigate by preserving wideband characteristics [2].

TCF engineering
Reported
LiNbO₃/ABC-G HAL: TCF −61 ppm/°C, Z-ratio 76.2 dB
Heterogeneous integration may balance wide bandwidth and thermal stability.
Simulation-based; experimental validation required.
temperature compensation SAW resonator heterogeneous integration TCF

Low-Loss LNOI-Si₃N₄ Photonic Integration

Thin-film lithium niobate on insulator (LNOI) provides high electro-optic performance but historically lacked the precise lithographic control and low-loss passive routing achieved in silicon nitride (Si₃N₄) platforms. Wafer-scale bonding of LNOI to photonic Damascene Si₃N₄ circuits preserves low optical propagation loss (<0.1 dB/cm) and fiber-to-chip insertion loss (<2.5 dB/facet) of the underlying Si₃N₄ waveguides, while simultaneously enabling LiNbO₃'s active EO modulation capabilities [1]. This heterogeneous platform achieves 3-dB splitters/couplers with <1 dB insertion loss using Si₃N₄ inverse tapers [2]—performance metrics that monolithic LiNbO₃ PICs cannot match due to partial-etch waveguide roughness.

Low-loss PIC
Reported
LNOI-Si₃N₄ propagation loss within Si₃N₄ benchmark range
May combine EO modulation with foundry-grade passive routing.
Wafer-scale bonding demonstrated; loss
photonic integrated circuit LNOI heterogeneous integration electro-optic modulation

Photorefractive Damage: MgO-Doped vs. Undoped

Undoped congruent LiNbO₃ suffers from photorefractive damage (optical damage) at modest optical intensities, limiting its use in high-power visible and near-IR systems. Doping with MgO above a critical concentration threshold reduces photorefraction by a factor of 100 (10²) compared to pure LiNbO₃, as demonstrated through photoconductivity enhancement [1]. Specifically, LiNbO₃ doped with 5 mol% MgO exhibits substantially higher resistance to photorefractive damage, attributed to reduced photovoltaic current density [2]. This doping strategy preserves the electro-optic and nonlinear coefficients while eliminating the primary performance-limiting degradation mechanism.

photorefractive damage MgO doping optical damage threshold high-power lasers

LiNbO₃ Application Scenarios


Wideband SAW Filters for 5G/6G

LiNbO₃ substrates with K² = 12.9–16.2% enable wideband surface acoustic wave filters essential for 5G NR and emerging 6G frequency bands. The quantified 6× coupling advantage over LiTaO₃ (K² = 2.14%) in leaky SAW configurations [1] translates directly to fractional bandwidth capability exceeding 10%, which LiTaO₃-based SAW filters cannot achieve. For temperature-stable wideband operation, LiNbO₃/ABC-G hetero acoustic layer resonators provide TCF = −61 ppm/°C with Z-ratio = 76.2 dB [2], balancing bandwidth and thermal stability in a single device architecture.

High-Speed EO Modulators for Data Centers

Near-stoichiometric LiNbO₃ (NSLN) with r₃₃ = 38.4 pm/V delivers 18% higher electro-optic coefficient than congruent LiNbO₃ (r₃₃ = 32.5 pm/V) [1], proportionally reducing the half-wave voltage Vπ in Mach-Zehnder modulators. When integrated via heterogeneous LNOI-Si₃N₄ platforms maintaining propagation loss <0.1 dB/cm and insertion loss <2.5 dB/facet [2], NSLN-based modulators achieve lower power consumption and higher bandwidth than devices fabricated on conventional CLN wafers or alternative EO materials like LiTaO₃.

Frequency Conversion for High-Power Lasers

Periodically poled MgO-doped LiNbO₃ (5 mol% MgO) combines the highest d₃₃ nonlinear coefficient among commercially viable ferroelectric crystals (44.3 pm/V for NSLN, 34.1 pm/V for CLN) [1] with 100× enhanced photorefractive damage resistance compared to undoped LiNbO₃ [2]. This unique combination enables efficient second harmonic generation (SHG) and optical parametric oscillation (OPO) at watt-level optical powers without active temperature stabilization—a capability neither undoped LiNbO₃ (photorefractive-limited) nor LiTaO₃ (lower d₃₃ = 21.0 pm/V) can match.

Photonic Integrated Circuits for Quantum & Telecom

Thin-film LiNbO₃-on-insulator (LNOI) heterogeneously integrated with silicon nitride photonic circuits delivers the only commercially mature platform combining low-loss passive routing (<0.1 dB/cm propagation loss) with high-speed EO modulation [1]. The measured 3-dB splitter insertion loss <1 dB using Si₃N₄ inverse tapers [2] confirms foundry-grade reproducibility unattainable in monolithic LNOI due to partial-etch waveguide roughness. This platform is procurement-relevant for quantum key distribution transmitters, coherent optical communications, and programmable microwave photonics.

Application
Selection Property
Validation Focus
Wideband SAW filters for 5G/6G
Electromechanical coupling (K²) for fractional bandwidth
Temperature stability via hetero acoustic layer engineering
High-speed EO modulators for data centers
Electro-optic coefficient (r₃₃) and half-wave voltage scaling
Propagation loss in LNOI-Si₃N₄ heterogeneous integration
Frequency conversion for high-power lasers
Nonlinear coefficient (d₃₃) and photorefractive resistance
MgO doping level and periodic poling fidelity
Photonic integrated circuits for quantum & telecom
Low-loss passive routing with EO modulation capability
Wafer-scale LNOI-Si₃N₄ bonding and lithographic control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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